Chemical and physical properties of Alloxydim-sodium
Chemical and physical properties of Alloxydim-sodium
An In-Depth Technical Guide to the Chemical and Physical Properties of Alloxydim-sodium
Introduction
Alloxydim-sodium stands as a significant member of the cyclohexanedione class of herbicides, engineered for the selective post-emergence control of grass weeds in a variety of broad-leaved crops.[1] As a systemic agent, it is absorbed primarily through the leaves and effectively targets the biochemical machinery of susceptible grass species. The core of its herbicidal activity lies in the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid synthesis.[1][2] This disruption of lipid production is fatal to the targeted weeds, while broadleaf crops remain largely unaffected due to structural differences in their ACCase enzyme.[2]
This guide offers a comprehensive exploration of the chemical and physical properties of Alloxydim-sodium. Moving beyond a simple recitation of data, we will delve into the causality behind its characteristics—from the structural nuances that govern its isomeric forms to the physicochemical properties that dictate its formulation, stability, and environmental fate. This document is intended for researchers, chemists, and drug development professionals who require a deep, functional understanding of this molecule.
Section 1: Chemical Identity and Structure
A precise understanding of a compound's identity is the foundation of all further research. This section details the formal nomenclature, structural characteristics, and isomeric complexity of Alloxydim-sodium.
Nomenclature and Identifiers
The unique identification of Alloxydim-sodium is ensured through a standardized system of names and numbers, which are crucial for database searches, regulatory submissions, and unambiguous scientific communication.
| Identifier | Value |
| IUPAC Name | sodium;4-methoxycarbonyl-5,5-dimethyl-3-oxo-2-[(E)-N-prop-2-enoxy-C-propylcarbonimidoyl]cyclohexen-1-olate[3] |
| Common Name | Alloxydim-sodium |
| CAS Registry No. | 55635-13-7[3][4][5][6][7] |
| EC Number | 259-733-1[4] |
| Synonyms | NP-48, Clout, Fervin, Kusagard, Graspaz[5] |
Note: The acid form, Alloxydim, has a distinct CAS number: 55634-91-8.[1][8]
Molecular Structure and Isomerism
The biological activity and physical properties of Alloxydim-sodium are intrinsically linked to its complex molecular architecture, which includes multiple potential isomers.
Alloxydim-sodium's structure features two key points of isomerism:
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Geometrical Isomerism: The carbon-nitrogen double bond (C=N) of the oxime group gives rise to E (entgegen) and Z (zusammen) isomers due to restricted rotation.[9] The IUPAC name specifies the biologically active E-isomer.
-
Optical Isomerism: The molecule contains a chiral carbon center, leading to the existence of enantiomers (R and S forms).[9]
Commercially, Alloxydim-sodium is typically produced and utilized as a racemic mixture of these isomers.[9] Understanding this isomeric complexity is vital, as different isomers can exhibit varied biological activities and degradation rates.
Caption: Isomeric complexity of Alloxydim-sodium.
Core Molecular Properties
The fundamental molecular properties provide the quantitative basis for the compound's chemical behavior.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₄NNaO₅ | [4][10] |
| Molecular Weight | 345.37 g/mol | [3][4][5][10] |
| Accurate Mass | 345.1552 u | [3] |
Section 2: Physicochemical Properties
The interaction of Alloxydim-sodium with its environment is governed by its physicochemical properties. These characteristics are paramount for designing stable formulations, predicting environmental transport, and understanding its physiological uptake.
General Properties
These properties define the compound's appearance and handling requirements.
| Property | Description | Source |
| Appearance | White to off-white solid. | [5][10] |
| Physical State | Crystalline solid. | [1] |
| Hygroscopicity | Hygroscopic; readily absorbs moisture from the air. | [1][5][10] |
The hygroscopic nature of Alloxydim-sodium necessitates storage in a dry, inert atmosphere to prevent degradation and ensure the accuracy of experimental concentrations.[5][10]
Solubility Profile
Solubility is a critical determinant of a herbicide's formulation and biological activity. The sodium salt form of Alloxydim was specifically developed to enhance water solubility, which is essential for its application as a sprayable concentrate.[9]
| Solvent | Solubility (at 20°C) | Source |
| Water (pH 7) | ~2,000,000 mg/L (Highly Soluble) | [9] |
| Methanol | 61,900 mg/L | [9] |
| Ethanol | 5,000 mg/L | [9] |
| Acetone | 1,400 mg/L | [9] |
| Ethyl Acetate | 200 mg/L | [9] |
| DMSO | Slightly Soluble | [5] |
This high aqueous solubility facilitates its use in emulsifiable concentrate formulations and ensures rapid uptake by plant tissues.[9]
Thermal Properties
Thermal stability is crucial for manufacturing, storage, and ensuring the compound's integrity under various environmental conditions.
| Property | Value (°C) | Notes | Source |
| Melting Point | 188-193 | Decomposes on melting. | [5][10] |
| Degradation Point | 185.5 | [9] | |
| Flash Point | >100 | [5][10] |
The literature presents slightly varied melting/decomposition temperatures, which can be attributed to differences in purity, isomeric ratio, and the analytical method used (e.g., Differential Scanning Calorimetry vs. capillary method). The key takeaway is that the compound decomposes upon melting, indicating a limit to its thermal stability.[9][10]
Section 3: Mechanism of Action
The efficacy of Alloxydim-sodium as a graminicide stems from its highly specific interaction with a single biochemical target.
Biochemical Target: Acetyl-CoA Carboxylase (ACCase)
Alloxydim-sodium is a potent and selective inhibitor of the enzyme Acetyl-CoA Carboxylase (ACCase).[1] This enzyme catalyzes the first committed step in the biosynthesis of fatty acids: the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[2]
By inhibiting ACCase, Alloxydim-sodium effectively halts the production of fatty acids.[1][2] This blockade prevents the formation of essential phospholipids and other lipids required for building and maintaining cell membranes. Without the ability to produce new membranes, cell division, growth, and overall plant viability cease, leading to the death of susceptible grass species.[2]
Basis of Selectivity
The selectivity of Alloxydim-sodium for grasses (monocots) over broadleaf plants (dicots) is a classic example of target-site resistance. The ACCase enzyme in most dicotyledonous plants possesses a different structural form that is insensitive to cyclohexanedione herbicides.[2] This inherent difference in the enzyme's active site prevents Alloxydim-sodium from binding and exerting its inhibitory effect in broadleaf crops, allowing for its use as a selective herbicide.[2]
Caption: Inhibition of ACCase by Alloxydim-sodium.
Section 4: Stability and Degradation
The persistence and environmental impact of a herbicide are dictated by its stability and degradation pathways.
Chemical Stability
Alloxydim-sodium's stability is influenced by pH and its inherent hygroscopicity. As with other cyclohexanediones, it exhibits greater stability in neutral to basic conditions.[11] Under acidic conditions (pH < 5), degradation can be accelerated.[11] Its tendency to absorb moisture underscores the need for controlled storage to prevent hydrolysis and maintain its efficacy.[5][10]
Environmental Fate
Once released into the environment, Alloxydim-sodium is subject to degradation by various processes.
-
Photodegradation: In aqueous environments, photodegradation is a primary degradation pathway.[11] Exposure to sunlight causes the reduction of the oxime moiety, leading to the formation of a corresponding imine. This primary photoproduct exists as a mixture of keto-enol tautomers.[11] Crucially, studies have indicated that these degradation by-products can exhibit higher toxicity than the parent Alloxydim-sodium molecule, a critical consideration for environmental risk assessment.[11]
-
Soil Degradation: In soil, Alloxydim-sodium is metabolized by microorganisms. It has a relatively short soil half-life of approximately 10 days, indicating low persistence in the soil environment.
Caption: Primary photodegradation pathway of Alloxydim-sodium.
Section 5: Synthesis and Analysis
The practical application of Alloxydim-sodium in research and development relies on robust methods for its synthesis and analytical characterization.
General Synthesis Route
The synthesis of Alloxydim is a multi-step process, conceptually based on established organic chemistry principles.[1] The final step involves converting the Alloxydim acid to its sodium salt to enhance water solubility.[9]
Conceptual Protocol for Alloxydim Synthesis:
-
Causality: This protocol outlines a plausible, well-established route for synthesizing cyclohexanedione structures. Each step is chosen to build the carbon skeleton and introduce the necessary functional groups sequentially.
-
Michael Addition: React mesityl oxide with dimethyl malonate in the presence of a base (e.g., sodium methoxide). This forms the initial cyclohexanedione ring structure.
-
Acylation: The intermediate is then acylated using butyryl chloride to add the butyl side chain.
-
Condensation: The acylated ring is condensed with O-allylhydroxylamine. This step forms the critical (allyloxyimino)butyl functional group responsible for its biological activity.
-
Saponification and Neutralization (Salt Formation): The resulting Alloxydim (acid form) is treated with a sodium base, such as sodium hydroxide or sodium methoxide, in an appropriate solvent. This deprotonates the acidic enol, forming the water-soluble Alloxydim-sodium salt. The product is then isolated, typically by precipitation or solvent removal.
Analytical Characterization
Confirming the identity, purity, and structure of Alloxydim-sodium requires a suite of spectroscopic techniques.
Protocol for Spectroscopic Characterization:
-
Causality: This workflow represents a self-validating system for structural elucidation. Each technique provides complementary information, and consistency across all results is required to confirm the structure and purity of the analyte.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Methodology: A sample is analyzed (e.g., as a KBr pellet) to obtain an infrared spectrum.
-
Expected Results: The spectrum would be analyzed for characteristic absorption bands corresponding to its functional groups: C=O (ketones, ester), C=C (alkene in the ring and allyl group), C-O (ester and ether linkages), and the C=N of the oxime. This provides a rapid confirmation of the functional group architecture.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Methodology: High-resolution ¹H and ¹³C NMR spectra are acquired in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Advanced 2D NMR techniques like COSY and HMQC can be used to confirm assignments.[11]
-
Expected Results: ¹H NMR would show distinct signals for the alkyl chains, the allyl group protons, and the methoxy group. ¹³C NMR would confirm the number of unique carbon environments, including the carbonyl carbons, olefinic carbons, and aliphatic carbons. Together, these spectra provide an unambiguous map of the molecule's carbon-hydrogen framework.
-
-
Mass Spectrometry (MS):
-
Methodology: Electrospray ionization (ESI) mass spectrometry is ideal for this ionic compound. High-resolution MS (HRMS) would be performed to determine the accurate mass.
-
Expected Results: HRMS provides the elemental composition by measuring the mass-to-charge ratio with high precision, confirming the molecular formula.[11] Tandem MS (MS/MS) can be used to study fragmentation patterns, which is invaluable for identifying metabolites and degradation products in complex matrices.
-
-
Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
Methodology: The absorbance of a solution of Alloxydim-sodium is measured across the UV-visible range.
-
Expected Results: The spectrum would show absorbance maxima corresponding to the π → π* and n → π* electronic transitions within the conjugated system of the cyclohexenedione ring and the oxime moiety. This technique is particularly useful for quantitative analysis using the Beer-Lambert law.
-
Conclusion
Alloxydim-sodium is a well-characterized herbicide whose physicochemical properties are deliberately engineered for its function. Its high water solubility, a direct result of its sodium salt form, is key to its formulation and application. The molecule's specific architecture allows it to potently inhibit the ACCase enzyme in grasses, providing selective weed control. However, its susceptibility to photodegradation into potentially more toxic by-products highlights the critical need for thorough environmental assessment. The synthetic and analytical protocols described herein provide a framework for the continued study and responsible management of this important agricultural tool.
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Weed Science Society of America (WSSA). Summary of Herbicide Mechanism of Action. [Link]
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